
4-(3-Oxobutyl)oxetan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Oxobutyl)oxetan-2-one is a cyclic organic compound that has gained attention in the scientific community due to its unique structure and potential applications. It is a five-membered ring with a ketone and ester functional group, making it an interesting molecule for chemical synthesis and biological studies. In
科学研究应用
4-(3-Oxobutyl)oxetan-2-one has been studied for its potential applications in organic synthesis, medicinal chemistry, and material science. It has been used as a starting material for the synthesis of various biologically active compounds, such as anti-tumor agents and anti-inflammatory drugs. Additionally, the unique structure of this compound has led to its use in the development of new materials with interesting properties, such as shape-memory polymers.
作用机制
The mechanism of action of 4-(3-Oxobutyl)oxetan-2-one is not fully understood, but it is believed to interact with enzymes and proteins in biological systems through the carbonyl functional group. This interaction may lead to changes in the conformation and activity of these biomolecules, ultimately resulting in physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor activity. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition may lead to increased levels of acetylcholine, which has been linked to improved cognitive function.
实验室实验的优点和局限性
One advantage of 4-(3-Oxobutyl)oxetan-2-one is its unique structure, which makes it a useful starting material for the synthesis of biologically active compounds and materials. However, its synthesis can be challenging and requires specialized equipment and expertise. Additionally, its potential toxicity and limited solubility in water may limit its use in certain biological experiments.
未来方向
There are many potential future directions for the study of 4-(3-Oxobutyl)oxetan-2-one. One area of interest is the development of new materials with unique properties based on its structure. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Finally, the synthesis of new derivatives of this compound may lead to the discovery of new compounds with improved properties and biological activity.
合成方法
The synthesis of 4-(3-Oxobutyl)oxetan-2-one is typically achieved through the reaction of ethyl acetoacetate with 1,3-dibromopropane in the presence of a strong base such as potassium carbonate. This reaction leads to the formation of the intermediate 4-bromobutyl-3-oxobutanoate, which is then cyclized using a Lewis acid catalyst such as boron trifluoride etherate to yield this compound.
属性
CAS 编号 |
153333-40-5 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC 名称 |
4-(3-oxobutyl)oxetan-2-one |
InChI |
InChI=1S/C7H10O3/c1-5(8)2-3-6-4-7(9)10-6/h6H,2-4H2,1H3 |
InChI 键 |
WBTWUBDNRGFYBK-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1CC(=O)O1 |
规范 SMILES |
CC(=O)CCC1CC(=O)O1 |
同义词 |
2-Oxetanone, 4-(3-oxobutyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



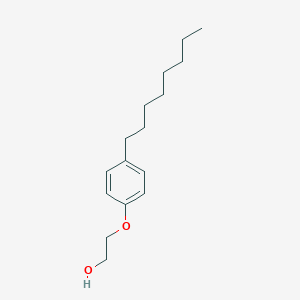
![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)
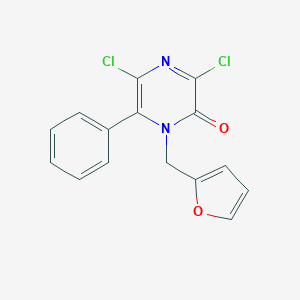
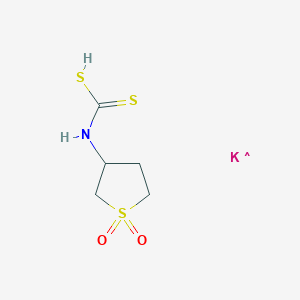
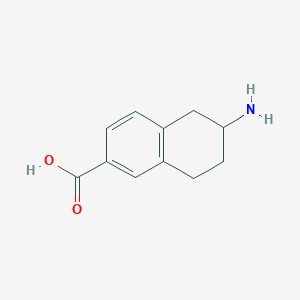
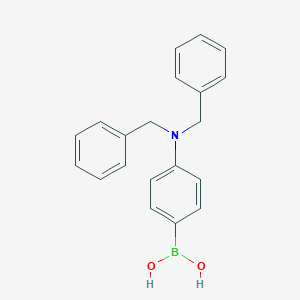
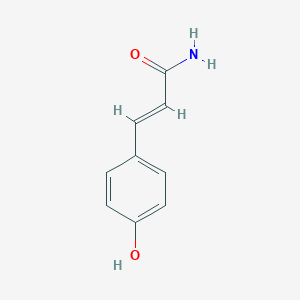

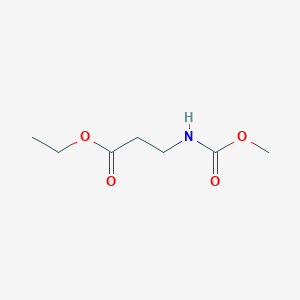

![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)
